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Efficacy, Safety, and Quality of Life Profile

The table below summarizes the core findings from the FOENIX-CCA2 phase 2 trial, which investigated

futibatinib in patients with previously treated, advanced intrahepatic cholangiocarcinoma (iCCA) harboring

FGFR2 fusions or rearrangements [1] [2].

Assessment Category Key Metrics & Findings

| Efficacy | • Objective Response Rate (ORR): 37.3% [1] • Median Duration of Response (DOR): 8.3

months [1] • Median Progression-Free Survival (PFS): 9.7 months [2] • Median Overall Survival (OS):

21.7 months [2] | | Safety & Common Adverse Events (AEs) | • Most Common AE: Hyperphosphatemia

(a known on-target effect of FGFR inhibition) [1] • Other Common AEs: Alopecia, diarrhea, fatigue, and

dysgeusia [3] • Management: AEs were generally manageable through dose adjustments or specific

treatments [3] [2] | | Quality of Life (QOL) & Patient-Reported Outcomes (PROs) | • Instruments Used:

EORTC QLQ-C30 and EQ-5D-3L [1] • Findings: Mean QLQ-C30 scores for overall function and symptoms

were sustained from baseline through 273 days (Cycle 13) [1]. A clinically meaningful worsening was noted

only for constipation at early cycles [1]. EQ-5D-3L scores showed an improving trend, suggesting stable or

improved health status [1]. |
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Experimental Protocols and Assessment
Methodologies

A clear understanding of the trial design and assessment methods is crucial for interpreting the results.

Trial Design: FOENIX-CCA2 was a global, open-label, single-arm phase 2 clinical trial [1] [2].
Patient Population: The study enrolled patients with locally advanced or metastatic, unresectable

iCCA who had experienced disease progression after at least one prior line of systemic therapy
(including gemcitabine-based platinum chemotherapy). All patients had centrally confirmed FGFR2

gene fusions or rearrangements [1] [2].
Dosing Regimen: Futibatinib was administered orally at a dose of 20 mg once daily [1].

Primary Endpoint: The primary endpoint was Objective Response Rate (ORR), assessed by an
independent review committee according to Response Evaluation Criteria in Solid Tumors (RECIST)

version 1.1. A confirmed response required a second tumor assessment 4-6 weeks after the initial
response [1].

QOL Assessment Protocol: Patient-Reported Outcomes (PROs) were collected at specific time
points: at screening, during treatment (Cycles 2, 4, and every three cycles thereafter), and at the end

of treatment. This systematic collection allowed for the longitudinal analysis of QOL throughout the
treatment period [1].

Cross-Comparison with Other FGFR Inhibitors

While head-to-head trials are not available, an indirect treatment comparison provides context for

futibatinib's performance relative to pemigatinib, another FGFR inhibitor.

Therapy Trial ORR Median PFS Median OS

Futibatinib FOENIX-

CCA2
(N=103)

42% [2] 9.7 months [2] 21.7 months [2]

Pemigatinib FIGHT-202
(N=107)

Data not fully
available in results

Data not fully
available in results

Data not fully
available in results
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Therapy Trial ORR Median PFS Median OS

Indirect
Comparison

Favored Futibatinib
(HR for ORR: 1.43)

Favored
Futibatinib (HR:
0.89)

Favored
Futibatinib (HR:
0.83)

This analysis, which used population-adjusted models to account for baseline differences between trials,

showed that futibatinib had numerical advantages over pemigatinib across all efficacy endpoints, though

these differences did not reach statistical significance [4]. Both drugs share a similar safety profile, with

hyperphosphatemia, alopecia, and dysgeusia being common [3].

FGFR Signaling Pathway and Drug Mechanism

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors 1-4 (FGFR1-4). The following

diagram illustrates the targeted pathway and its role in tumor growth.
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In FGFR2-altered cholangiocarcinoma, gene fusions or rearrangements lead to constitutive activation of the

FGFR signaling pathway, driving tumor cell proliferation and survival [3]. Futibatinib directly binds to and

inhibits the FGFR receptor, blocking downstream signaling.

Interpretation and Research Implications

The collective data suggests that futibatinib is a clinically meaningful treatment option in the second-line

setting for FGFR2-altered iCCA. The stable QOL outcomes are a critical finding, as they indicate that the

clinical efficacy is achieved without a detrimental trade-off in patient well-being, a key consideration in

advanced cancer therapy [1]. The manageable safety profile allows for long-term treatment in responding

patients.

For continued research, a phase 3 clinical trial (FOENIX-CCA3) is underway, evaluating futibatinib in the

first-line setting versus gemcitabine and cisplatin for patients with iCCA and FGFR2 rearrangements [1].

This head-to-head comparison will provide the most robust evidence yet for its efficacy and effect on quality

of life earlier in the treatment pathway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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cholangiocarcinoma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/b544586#futibatinib-quality-of-life-assessment-cholangiocarcinoma
https://www.smolecule.com/products/b544586#futibatinib-quality-of-life-assessment-cholangiocarcinoma
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s544586?utm_src=pdf-bulk
https://www.smolecule.com/products/s544586?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

